C12-NBD-ceramide

Ceramidase Activity Assay Fluorescent Substrate Specificity Acyl Chain Length Dependence

Researchers measuring ceramidase activity often face high background from off-target metabolism when using short-chain C6 probes. C12-NBD-Ceramide solves this: its C12 acyl chain minimizes diversion to sphingomyelin/glucosylceramide, while its Δ4-trans double bond ensures specific ceramidase recognition over ceramide synthase. • Validated substrate for alkaline & neutral ceramidases; acid ceramidase shows negligible activity • C12 chain length yields more native-like membrane partitioning vs. C6 analogs • ≥98% purity (HPLC), supplied as crystalline solid; λex/λem 333/465 nm Ideal for fluorometric ceramidase assays, lipid trafficking studies, and skin barrier research. Bulk quantities available.

Molecular Formula C36H61N5O6
Molecular Weight 659.9 g/mol
CAS No. 202850-01-9
Cat. No. B042893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12-NBD-ceramide
CAS202850-01-9
Synonyms​C-12 NBD Ceramide (d18:1/12:0); N-C12-NBD-D-erythro-Sphingosine
Molecular FormulaC36H61N5O6
Molecular Weight659.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
InChIInChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
InChIKeySNOJCYCOPNIGIK-ULETYAGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12 NBD Ceramide: Fluorescent Ceramidase Substrate


N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide, commonly referred to as C12 NBD Ceramide (d18:1/12:0) or N-C12-NBD-D-erythro-Sphingosine, is a long-chain fluorescent ceramide analog that serves as a substrate for the measurement of alkaline and neutral ceramidase activity . Its structure comprises a D-erythro-sphingosine backbone (C18:1) linked via an amide bond to a 12-carbon fatty acyl chain terminally labeled with the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore. With a molecular weight of 659.9 g/mol, λex/λem maxima at 333/465 nm, and a purity specification typically exceeding 98%, this crystalline solid exhibits solubility in DMF (30 mg/mL), DMSO (20 mg/mL), and ethanol (20 mg/mL) . As a C12 acyl chain length variant within the NBD-ceramide class, its specific physicochemical profile and enzyme recognition properties distinguish it from shorter-chain (e.g., C6-NBD-ceramide) and saturated backbone (e.g., C12-NBD-sphinganine) analogs, directly impacting assay sensitivity, metabolic routing, and suitability for specific applications [1].

C12 NBD Ceramide: Substitution Risks


Direct substitution of C12 NBD Ceramide with other NBD-labeled sphingolipid probes without experimental re-validation introduces significant risk of data misinterpretation. Evidence demonstrates that acyl chain length (C6 vs. C12 vs. C24) critically governs membrane penetration kinetics and metabolic fate: while short-chain C6-NBD-ceramide rapidly equilibrates across intracellular membranes, longer-chain C12 and C24 variants exhibit chain length-dependent partitioning that alters their accessibility to membrane-bound enzymes and subcellular trafficking patterns [1]. Furthermore, the presence of the Δ4-trans double bond in the sphingosine backbone of C12 NBD Ceramide—absent in its saturated analog C12-NBD-sphinganine (dihydroceramide)—creates a fundamental difference in biological recognition; ceramidases hydrolyze the N-acyl linkage of ceramide but act on dihydroceramide with markedly reduced efficiency, while ceramide synthases (CerS) exhibit inverse specificity, favoring the saturated sphinganine scaffold [2]. Therefore, experiments designed to quantify ceramidase activity cannot simply interchange C12 NBD Ceramide with C12-NBD-sphinganine, nor can cellular trafficking studies performed with C6-NBD-ceramide be extrapolated to the C12 variant without accounting for documented chain length-dependent differences in transbilayer movement and intracellular distribution [3]. The quantitative evidence below establishes the precise performance boundaries of this specific compound relative to its closest comparators.

C12 NBD Ceramide Differentiation Evidence


Acyl Chain Length and Ceramidase Specificity

C12 NBD Ceramide serves as a validated substrate for both alkaline and neutral ceramidases, whereas the shorter-chain C6-NBD-ceramide is preferentially metabolized to glucosylceramide and sphingomyelin in intact cells, confounding ceramidase activity measurements [1]. The C12 acyl chain provides sufficient hydrophobicity to anchor the probe in membranes while maintaining aqueous accessibility for enzyme active sites, a balance not achieved by C6 analogs [1]. In cultured fibroblast studies, C6-NBD-ceramide exhibited rapid conversion to fluorescent sphingomyelin and glucosylceramide analogs with half-times for spontaneous inter-membrane transfer of <1 min, making it unsuitable for isolated ceramidase quantification; in contrast, C12 NBD Ceramide demonstrates reduced metabolic diversion and is specifically recommended for ceramidase activity determination in cell lysates and tissue homogenates [1].

Ceramidase Activity Assay Fluorescent Substrate Specificity Acyl Chain Length Dependence

Sphingosine Double Bond and Enzyme Recognition

The Δ4-trans double bond in C12 NBD Ceramide renders it a specific substrate for ceramidases but a poor substrate for ceramide synthases (CerS), whereas the saturated C12-NBD-sphinganine (CAS 474943-05-0) is an excellent CerS substrate with a Michaelis-Menten constant (Km) essentially identical to unlabeled sphinganine [1]. In a validated CerS fluorescent assay, NBD-sphinganine demonstrated that its Km was essentially the same as that of unlabeled sphinganine, confirming it as a high-fidelity CerS substrate [1]. C12 NBD Ceramide is not recognized efficiently by CerS enzymes due to the double bond, making it unsuitable for CerS activity measurements but ideal for ceramidase assays where the unsaturated backbone is the native substrate . This reciprocal specificity means that the two compounds—though structurally similar—serve entirely distinct, non-interchangeable assay applications.

Ceramide Synthase (CerS) Assay Ceramidase Substrate Specificity Sphingoid Base Recognition

NBD vs. BODIPY FL Fluorophore Performance

While C12 NBD Ceramide utilizes the NBD (nitrobenzoxadiazole) fluorophore, alternative probes employing BODIPY FL offer distinct photophysical advantages for certain applications. Compared with NBD FL, BODIPY FL fluorophores exhibit much higher absorptivity and fluorescence quantum yield, enabling more intensive labeling for fluorescence microscopy and flow cytometry [1]. Additionally, BODIPY FL is more photostable than NBD during prolonged illumination [1]. However, NBD's smaller size and lower lipophilicity relative to BODIPY may confer less perturbation of native lipid behavior, an advantage in certain membrane biophysics contexts. Procurement decisions for live-cell trafficking studies must therefore weigh the superior brightness and photostability of BODIPY analogs against the potentially more native-like membrane interactions of NBD-labeled lipids.

Fluorescent Probe Selection Sphingolipid Trafficking Live-Cell Imaging

Acyl Chain Length and Skin Penetration

In studies assessing the feasibility of topical ceramide supplementation for atopic dermatitis and psoriasis, the penetration of exogenous NBD-ceramides through human skin was shown to be dependent on acyl chain length [1]. A synthetic C24-NBD-ceramide exhibited different penetration characteristics compared to widely used short-chain fluorescent ceramide tools [1]. While C12 NBD Ceramide represents an intermediate chain length, this study establishes that acyl chain length is a critical determinant of stratum corneum penetration efficiency, with longer chains (C24) showing distinct partitioning behavior. Consequently, C12 NBD Ceramide cannot be substituted with C24-NBD-ceramide in skin penetration studies without accounting for chain length-dependent differences.

Topical Lipid Delivery Skin Barrier Penetration Ceramide Supplementation

C12 NBD Ceramide Application Scenarios


Ceramidase Activity Assays in Lysates

C12 NBD Ceramide is the substrate of choice for fluorometric determination of ceramidase activity. Its C12 acyl chain length minimizes metabolic diversion to sphingomyelin and glucosylceramide observed with shorter-chain C6-NBD-ceramide, while its unsaturated sphingosine backbone ensures specific recognition by ceramidases rather than ceramide synthases [1][2]. Researchers should avoid substituting with C12-NBD-sphinganine, which is not a ceramidase substrate [2].

Low-Perturbation Sphingolipid Trafficking

Although BODIPY FL analogs offer superior brightness and photostability, C12 NBD Ceramide's smaller NBD fluorophore may cause less perturbation of native lipid behavior in membrane bilayers [3]. This makes it preferable for biophysical studies of ceramide membrane partitioning, transbilayer movement (half-times for spontaneous transfer of NBD-ceramide analogs range from 0.3-4.0 min at 25°C [1]), and subcellular distribution where native-like lipid dynamics are critical.

Dermal Penetration Reference Standard

Given the chain length-dependent penetration of NBD-ceramides through human stratum corneum [4], C12 NBD Ceramide serves as a reference point between short-chain (C6) and long-chain (C24) variants. It enables systematic investigation of how acyl chain length modulates skin barrier interaction without the extremely hydrophobic character of C24-ceramide [4].

Ceramidase vs. Sphingolipid Synthase Discrimination

In intact cell systems, the metabolic fate of C12 NBD Ceramide can be distinguished from that of C6-NBD-ceramide. The latter is rapidly converted to fluorescent sphingomyelin and glucosylceramide analogs [1]. Thus, C12 NBD Ceramide is the appropriate probe when the research question specifically concerns ceramide hydrolysis by ceramidases rather than biosynthetic conversion to complex sphingolipids.

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